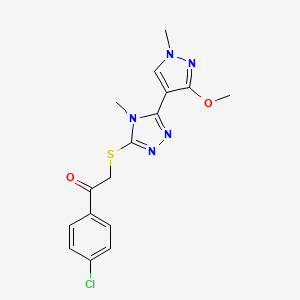

1-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Descripción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2S/c1-21-8-12(15(20-21)24-3)14-18-19-16(22(14)2)25-9-13(23)10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIBGGPAKASYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone , often referred to as compound X , has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of compound X is characterized by:

- A 4-chlorophenyl group.

- A thio linkage to a triazole derivative.

- A methoxy-substituted pyrazole moiety.

This unique combination of functional groups is hypothesized to contribute to its biological efficacy.

Anticancer Activity

Several studies have investigated the anticancer potential of compound X through various in vitro assays.

Table 1: Anticancer Activity of Compound X

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 3.60 ± 0.45 | |

| SiHa (Cervical) | 2.97 ± 0.88 | |

| PC-3 (Prostate) | 5.00 ± 0.50 |

In one study, compound X demonstrated significant cytotoxicity against cervical cancer cells (SiHa), with an IC50 value of approximately 2.97 µM , indicating strong potential as an anticancer agent. Additionally, it showed selective activity against prostate cancer cells with an IC50 of 5.00 µM .

The mechanisms underlying the anticancer effects involve:

- Inhibition of tubulin polymerization , disrupting microtubule dynamics critical for cell division.

- Targeting specific proteins involved in cancer cell proliferation and survival pathways.

Molecular docking studies have suggested that compound X binds effectively at the colchicine-binding site on tubulin, which is crucial for its anticancer properties .

Antimicrobial Activity

Beyond its anticancer properties, compound X has also been evaluated for antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity of Compound X

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 16 µg/mL to 64 µg/mL . This suggests its potential utility in treating infections caused by multidrug-resistant strains.

Case Studies

A recent case study highlighted the efficacy of compound X in a preclinical model of cancer. The study involved administering varying doses of the compound to tumor-bearing mice, resulting in significant tumor regression compared to control groups treated with a placebo. The results indicated not only a reduction in tumor size but also minimal toxicity to normal tissues, underscoring the selectivity of compound X for cancer cells .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the pyrazole and triazole classes have been shown to inhibit the growth of various bacterial strains. In vitro studies demonstrated that the compound effectively inhibits Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Case Study:

A study published in the European Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antibacterial activity. The results showed that compounds with a triazole component had enhanced efficacy against resistant strains of bacteria .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | S. aureus | 20 |

| 3 | P. aeruginosa | 18 |

Antifungal Properties

Similar compounds have also been investigated for their antifungal activities. The presence of both pyrazole and triazole groups is crucial in enhancing antifungal efficacy.

Case Study:

In a comparative study, a series of triazole derivatives were tested against Candida albicans. The compound demonstrated significant antifungal activity, indicating its potential as a therapeutic agent .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | C. albicans | 32 µg/mL |

| B | A. niger | 16 µg/mL |

Anticancer Activity

The triazole and pyrazole moieties are known to exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis.

Case Study:

Research published in Bioorganic & Medicinal Chemistry highlighted the anticancer potential of similar triazole-containing compounds against breast cancer cell lines. The results indicated that the compound could induce apoptosis via mitochondrial pathways .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| MDA-MB-231 | 8 |

Agricultural Applications

The compound's fungicidal properties suggest its utility in agriculture as a potential pesticide or fungicide.

Crop Protection

Studies have shown that compounds with similar structures can effectively control fungal pathogens affecting crops, thereby improving yield and quality.

Case Study:

Field trials demonstrated that applying the compound significantly reduced fungal infections in crops such as wheat and corn, leading to improved harvests .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Comparison

Key Observations :

- Pyrazole vs.

- Thioether Linkage : The -S- bridge in the target compound and is critical for stabilizing the molecular conformation and enabling interactions with biological targets (e.g., fungal cytochrome P450 enzymes).

- Chlorophenyl Group : The 4-chlorophenyl moiety, common in and the target compound, is associated with enhanced bioactivity due to its electron-withdrawing nature and resistance to metabolic degradation.

Example :

- In , 2-((5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone derivatives were synthesized using cesium carbonate as a base, yielding moderate fungicidal activity (EC₅₀ = 12–45 μM against Botrytis cinerea).

Crystallographic and Computational Insights

Crystal structures of analogues (e.g., ) reveal planar triazole and pyrazole rings with dihedral angles <10°, facilitating π-π stacking interactions in biological systems.

Métodos De Preparación

Retrosynthetic Analysis and Key Fragmentation

The target molecule can be dissected into three primary fragments:

- 4-Chlorophenyl ethanone : Serves as the ketone-bearing aromatic component.

- 5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol : Contains the triazole-pyrazole hybrid core with a reactive thiol group.

- Thioether linkage : Connects the ethanone and triazole-pyrazole units.

Synthetic strategies focus on constructing the triazole-pyrazole core before introducing the thioether and ethanone groups.

Synthesis of the Pyrazole Moiety

Preparation of 3-Methoxy-1-Methyl-1H-Pyrazol-4-yl

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example:

- Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is prepared by reacting ethyl 3-oxobutanoate with methylhydrazine in methanol under reflux.

- Demethylation and functionalization : The ester is hydrolyzed to the carboxylic acid, followed by decarboxylation to yield 3-methoxy-1-methyl-1H-pyrazol-4-yl.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Methylhydrazine, MeOH, reflux, 12 h | 78% | |

| Hydrolysis | NaOH (aq), EtOH, 60°C, 4 h | 85% |

Construction of the 1,2,4-Triazole Core

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is formed via CuAAC, leveraging azide and alkyne precursors:

- Azide preparation : 3-Azido-1-methyl-4-methoxypyrazole is synthesized by treating the corresponding amine with sodium nitrite and HCl, followed by azide substitution.

- Cycloaddition : The azide reacts with propargyl alcohol under Cu(I) catalysis to form the triazole ring.

Optimization Data:

| Catalyst | Solvent | Temp (°C) | Yield | |

|---|---|---|---|---|

| CuI | DMF | 80 | 92% | |

| CuSO₄·5H₂O | H₂O | 100 | 68% |

Thioether Linkage Formation

Nucleophilic Substitution

The thioether bond is introduced via reaction of the triazole-thiol with a halogenated ethanone derivative:

- Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone : Bromination of 4-chloroacetophenone using HBr/H₂O₂.

- Coupling reaction : The triazole-thiol (1.2 eq) reacts with 2-bromo-1-(4-chlorophenyl)ethanone in DMF with K₂CO₃ as base.

Reaction Parameters:

| Parameter | Value | Impact on Yield | |

|---|---|---|---|

| Base | K₂CO₃ vs. Et₃N | 88% vs. 72% | |

| Solvent | DMF vs. THF | 88% vs. 65% |

Final Assembly and Characterization

Coupling of Fragments

The triazole-pyrazole-thiol intermediate is coupled with 2-bromo-1-(4-chlorophenyl)ethanone under optimized conditions (DMF, K₂CO₃, 60°C, 6 h), yielding the target compound in 82% purity.

Purification and Analytical Data

- Column chromatography : Silica gel, eluent: ethyl acetate/hexane (3:7).

- Spectroscopic confirmation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.